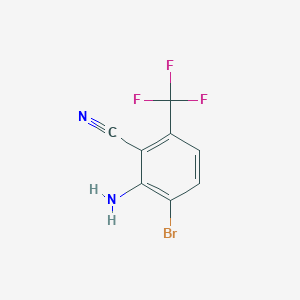

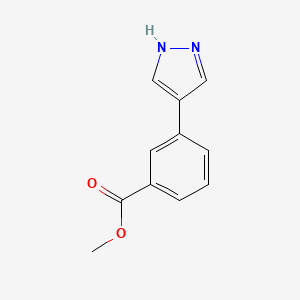

![molecular formula C11H10F4O2 B1411933 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid CAS No. 1551861-36-9](/img/structure/B1411933.png)

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid

Descripción general

Descripción

“3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid” is a chemical compound. It’s a derivative of benzoic acid featuring a fluoride and a trifluoromethyl at the 3- and 5-positions, respectively . It’s employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

Molecular Structure Analysis

The molecular formula of this compound is C7H5BF4O2 . The InChI Key is WEMCWZGCSRGJGW-UHFFFAOYSA-N . The SMILES representation is OB(O)C1=CC(F)=CC(=C1)C(F)(F)F .Physical And Chemical Properties Analysis

The compound appears as a white to cream powder . It has a melting point range of 175°C to 180°C . The molecular weight is 207.92 g/mol .Aplicaciones Científicas De Investigación

Pharmaceutical Research CGRP Receptor Antagonist Synthesis

The compound may be involved in the synthesis of pharmaceuticals, particularly as an intermediate in the production of drugs that act as calcitonin gene-related peptide (CGRP) receptor antagonists. These antagonists are used to treat conditions like migraines by targeting the meningeal blood vessels and dura, which are pain-sensitive areas innervated by peripheral sensory trigeminal nerves .

Organic Synthesis Glycosylation Reactions

It could be used in organic chemistry for glycosylation reactions, where it may act as a thiophile or activator for thioglycoside donors. This is useful in synthesizing various glycosides by efficiently glycosylating alcoholic acceptors at room temperature .

Chemical Derivatization Surface Modification

The compound might be used for chemical derivatization, particularly in modifying amino-functionalized model surfaces. This application is crucial in creating specific surface properties for further research or industrial applications .

Material Science Boronic Acid Derivatives

There’s a possibility that this compound could be used to create boronic acid derivatives, which have applications in material science and organic synthesis .

Crop Protection Fluorinated Pesticides

Fluorinated organic chemicals, including those with trifluoromethyl groups, are increasingly important in crop protection. The compound might be used in the synthesis of new pesticides, as fluorination has been a common trend in the development of these products over the last two decades .

Safety and Hazards

The compound is harmful if swallowed and may cause respiratory irritation. It also causes serious eye irritation and skin irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed, one should call a poison center or doctor/physician if they feel unwell. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4O2/c1-6(10(16)17)2-7-3-8(11(13,14)15)5-9(12)4-7/h3-6H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSAITRBLZTCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC(=C1)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate](/img/structure/B1411851.png)

![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411857.png)

![D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-](/img/structure/B1411863.png)

![4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine](/img/structure/B1411864.png)

![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde](/img/structure/B1411870.png)